molecular formula C13H16ClN3O B8338565 5-chloro-1-(tetrahydro-pyran-4-ylmethyl)-1H-benzimidazol-2-ylamine

5-chloro-1-(tetrahydro-pyran-4-ylmethyl)-1H-benzimidazol-2-ylamine

Cat. No. B8338565
M. Wt: 265.74 g/mol
InChI Key: QSISWJOCHXVAQI-UHFFFAOYSA-N
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Patent
US08629157B2

Procedure details

4-Chloro-N1-(tetrahydro-pyran-4-ylmethyl)-benzene-1,2-diamine (1.026 g; 4.261 mmol) is dissolved in ethanol (65 mL) and cyanogen bromide (0.903 g; 8.522 mmol) is added. The reaction is stirred at room temperature overnight. After this time the mixture is concentrated in vacuo to afford title compound as a tan solid which was used without further purification. ESI m/z 266 [M+H]+/264 [M−H]−
Quantity
1.026 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
0.903 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH2:16])[C:5]([NH:8][CH2:9][CH:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:6][CH:7]=1.[N:17]#[C:18]Br>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2[N:8]([CH2:9][CH:10]3[CH2:11][CH2:12][O:13][CH2:14][CH2:15]3)[C:18]([NH2:17])=[N:16][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
1.026 g
Type
reactant
Smiles
ClC=1C=C(C(=CC1)NCC1CCOCC1)N
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.903 g
Type
reactant
Smiles
N#CBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After this time the mixture is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC2=C(N(C(=N2)N)CC2CCOCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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